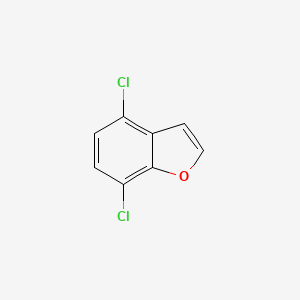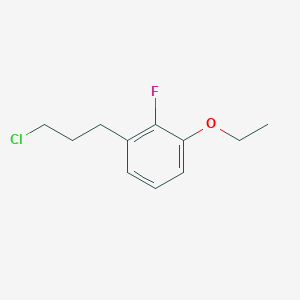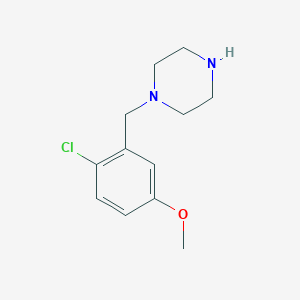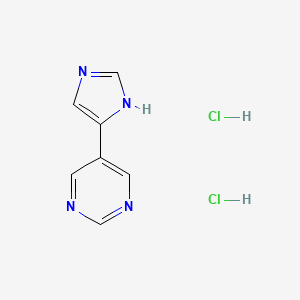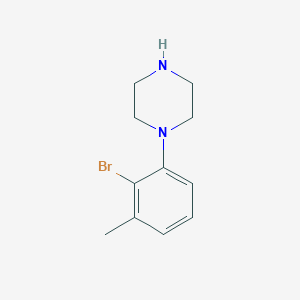
1-(2-Bromo-3-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-3-methylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
The synthesis of 1-(2-Bromo-3-methylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions typically require specific conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieve efficient production.
化学反応の分析
1-(2-Bromo-3-methylphenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products. Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form fused heterocyclic compounds. These reactions often require specific catalysts and conditions.
The major products formed from these reactions depend on the nature of the reagents and reaction conditions used.
科学的研究の応用
1-(2-Bromo-3-methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial processes.
作用機序
The mechanism of action of 1-(2-Bromo-3-methylphenyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists . By binding to GABA receptors, they can modulate neurotransmission and induce effects such as muscle relaxation and sedation. The exact pathways and targets involved may vary depending on the specific application and context of use.
類似化合物との比較
1-(2-Bromo-3-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Methylphenyl)piperazine: This compound lacks the bromine atom, which may result in different reactivity and biological activity.
1-(2-Chlorophenyl)piperazine: The presence of a chlorine atom instead of bromine can lead to variations in chemical behavior and interactions with biological targets.
1-(2-Fluorophenyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties.
特性
CAS番号 |
129722-31-2 |
|---|---|
分子式 |
C11H15BrN2 |
分子量 |
255.15 g/mol |
IUPAC名 |
1-(2-bromo-3-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2/c1-9-3-2-4-10(11(9)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |
InChIキー |
KGOQWBKUZSPBRX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N2CCNCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


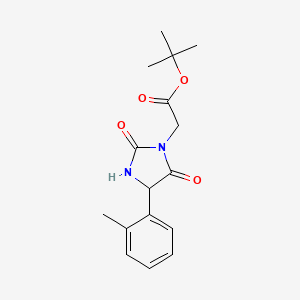
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)

![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)
